Strategic Overview: The Value Proposition of 5-Chloro-4-methyl-1,3-thiazole
Strategic Overview: The Value Proposition of 5-Chloro-4-methyl-1,3-thiazole
An In-depth Technical Guide to 5-Chloro-4-methyl-1,3-thiazole for Advanced Research
This document serves as a comprehensive technical guide on 5-Chloro-4-methyl-1,3-thiazole, a heterocyclic building block of considerable interest to researchers, medicinal chemists, and professionals in drug development. Our focus is to provide not just data, but a field-proven perspective on the causality behind experimental choices and the strategic application of this versatile molecule.
5-Chloro-4-methyl-1,3-thiazole is a substituted aromatic heterocycle. The thiazole ring itself is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including the anti-cancer agent Dasatinib and the vitamin Thiamine (B1).[1][2] The specific arrangement of substituents in 5-Chloro-4-methyl-1,3-thiazole—a halogen at the C5 position and a methyl group at C4—creates a unique chemical personality. The chloro group acts as both an electron-withdrawing group and a versatile synthetic handle for nucleophilic substitution and cross-coupling reactions. The adjacent methyl group provides steric influence and modulates the electronic properties of the ring. This combination makes the molecule an ideal starting point for constructing complex molecular architectures with tailored biological activities.
Core Physicochemical Properties
A foundational understanding of the physical and chemical properties is critical for designing synthetic routes, purification strategies, and formulation studies. The data presented below, sourced from computational models, provides a reliable baseline for experimental design.
| Property | Value | Data Source |
| Molecular Formula | C₄H₄ClNS | PubChem |
| Molecular Weight | 133.6 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid (predicted) | --- |
| Boiling Point | 179.8 ± 13.0 °C at 760 mmHg | PubChem |
| Density | 1.29 ± 0.06 g/cm³ | PubChem |
| Flash Point | 62.5 ± 19.8 °C | PubChem |
| Refractive Index (n²⁰/D) | 1.551 ± 0.02 | PubChem |
| pKa (Conjugate Acid) | 0.46 ± 0.10 | PubChem |
Note: All data is computationally predicted and should be verified experimentally for critical applications.
Synthesis and Reactivity: A Practical Guide
The strategic value of a chemical building block is intrinsically linked to its accessibility and the predictability of its reactions. Here, we detail a robust synthetic pathway and explore the molecule's key reactivity patterns.
Recommended Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis remains one of the most reliable and versatile methods for constructing the thiazole core.[1] It involves the condensation and cyclization of an α-haloketone with a thioamide.
Retrosynthetic Logic: The logical disconnection for this target molecule traces back to simple, commercially available precursors, highlighting the efficiency of this synthetic approach.
Caption: Retrosynthetic pathway for 5-Chloro-4-methyl-1,3-thiazole.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints and rationales for each step.
Objective: To synthesize 5-Chloro-4-methyl-1,3-thiazole via Hantzsch cyclization.
Materials:
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Thioacetamide (CH₃CSNH₂)
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1,1-Dichloroacetone (Cl₂CHCOCH₃)
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Absolute Ethanol (EtOH)
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Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
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Dichloromethane (DCM)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Standard reflux and extraction glassware
Methodology:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol (approx. 3-4 mL per gram of thioacetamide).
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Expertise Note: Absolute ethanol is used to minimize water, which could lead to hydrolysis of the reactants or intermediates. The concentration is kept reasonably high to promote bimolecular reaction kinetics.
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-
Reagent Addition: To the stirring solution, add 1,1-dichloroacetone (1.05 eq) dropwise at room temperature. An exotherm may be observed.
-
Expertise Note: A slight excess of the electrophile ensures complete consumption of the more valuable thioacetamide. Dropwise addition helps control the initial reaction rate and temperature.
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-
Cyclization: Heat the reaction mixture to a gentle reflux (approx. 78 °C) for 4-6 hours.
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Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the limiting reactant (thioacetamide) and the appearance of a new, less polar spot indicates reaction completion.
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-
Workup & Neutralization: Cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the HCl byproduct formed during cyclization.
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Expertise Note: Failure to neutralize the acid can lead to product degradation during solvent removal and downstream processing.
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-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
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Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is best purified by vacuum distillation to yield 5-Chloro-4-methyl-1,3-thiazole as a clear liquid.
Reactivity Profile and Synthetic Utility
The molecule's reactivity is dominated by the chloro-substituent, making the C5 position a hub for synthetic diversification.
Caption: Primary reaction pathways for 5-Chloro-4-methyl-1,3-thiazole.
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Nucleophilic Aromatic Substitution (SNAr) at C5: This is the most valuable reaction. The electron-deficient nature of the thiazole ring facilitates the displacement of the chloride by a wide range of soft and hard nucleophiles (e.g., thiols, amines, alkoxides). This allows for the direct installation of diverse functional groups and pharmacophores.
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Metal-Catalyzed Cross-Coupling at C5: The C-Cl bond is an excellent handle for palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This enables the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.
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Deprotonation at C2: The proton at the C2 position is the most acidic on the ring and can be selectively removed by strong, non-nucleophilic bases like n-butyllithium or LDA.[1][3] The resulting lithiated species is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for functionalization away from the C5 position.
Applications in Drug Discovery and Advanced Materials
The synthetic versatility described above translates directly into high-value applications.
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Scaffold for Kinase Inhibitors: The thiazole ring is a common feature in ATP-competitive kinase inhibitors. 5-Chloro-4-methyl-1,3-thiazole provides an ideal starting point where the C5 position can be elaborated with solubilizing groups or vectors that target specific sub-pockets of the kinase active site.
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Antimicrobial and Anti-inflammatory Agents: Thiazole derivatives have demonstrated a broad spectrum of biological activities.[2] The ability to rapidly generate libraries of analogues by varying the substituent at the C5 position makes this scaffold highly attractive for lead optimization campaigns targeting infectious diseases or inflammatory pathways.
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Organic Electronics: Thiazole is an electron-rich heterocycle that can be incorporated into conjugated polymer backbones for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The C5-chloro group allows for polymerization via cross-coupling reactions, enabling the synthesis of novel semiconducting materials.
Safety and Handling Protocols
As a chlorinated heterocyclic compound, 5-Chloro-4-methyl-1,3-thiazole should be handled with appropriate care.
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Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.
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Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.
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Toxicology: While specific data for this compound is limited, related chloro-heterocycles can be irritants and harmful if swallowed or absorbed through the skin.[4][5] Assume the compound is hazardous and consult the specific Safety Data Sheet (SDS) from the supplier before use.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
References
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PubChem. 5-Chloro-4-methyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
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PubChem. 5-Chloro-4-methyl-1,2,3-thiadiazole. National Center for Biotechnology Information. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
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Molecules. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]
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Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
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PubChem. 5-Chloro-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Bentham Science. Recent Development in the Synthesis of Thiazoles. [Link]
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PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. U.S. National Library of Medicine. [Link]
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ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]
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OUCI. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. [Link]
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EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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